3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide
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Overview
Description
The compound “3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a furan ring, and a chloro group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate furan, phenyl, and benzamide precursors .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzamide group could result in strong intermolecular hydrogen bonding, while the furan ring could contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The furan ring, being an aromatic heterocycle, could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a benzamide group could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications
- Cytotoxicity : Preliminary studies have demonstrated that derivatives of this compound exhibit varying cytotoxic effects against lung carcinoma cells . Researchers are actively investigating its mechanism of action and potential as an anticancer agent.
Antibacterial Activity
The compound’s unique structure suggests possible antibacterial properties. Key points include:
- Synthesis and Characterization : Researchers have synthesized derivatives of this compound and evaluated their antimicrobial activity. Further studies are needed to explore their efficacy against specific bacterial strains .
Anthelmintic Properties
Considering its molecular features, the compound may also have anthelmintic potential. Here’s what we know:
- In Vitro Testing : Investigations have assessed the anthelmintic activity of newly synthesized Schiff base compounds, including derivatives of this benzamide. Comparative studies with standard drugs provide valuable insights .
Plant Hormone Analog
The compound’s resemblance to indole derivatives suggests a potential role as a plant hormone. Notable points include:
- Indole-3-Acetic Acid Analogy : Indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation in higher plants. Researchers speculate that this compound may have similar effects, although further studies are required .
Molecular Mechanistic Investigations
Understanding the compound’s behavior at the molecular level is crucial. Recent research has explored:
- Theoretical Studies : Computational investigations have probed its electronic properties, reactivity, and binding interactions. These insights aid in predicting its behavior in various environments .
Chemical Synthesis Strategies
Researchers have developed synthetic routes to access derivatives of this compound. Noteworthy methods include:
- Radical Bromination and Phosphonate Formation : Sequential reactions led to the synthesis of brominated intermediates and corresponding phosphonates. These strategies contribute to the compound’s availability for further studies .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-16-4-1-3-15(11-16)19(23)21-12-17(22)13-6-8-14(9-7-13)18-5-2-10-24-18/h1-11,17,22H,12H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZCZJGCNWGCLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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